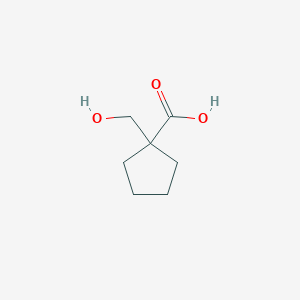

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a quaternary carbon-containing compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, this compound is systematically named by identifying the cyclopentane ring as the parent structure, with position 1 bearing both a hydroxymethyl group and a carboxylic acid function.

The compound has several synonyms found in chemical databases:

- 1-(Hydroxymethyl)-cyclopentanecarboxylic acid

- 1-(Hydroxymethyl)cyclopentanecarboxylic acid

- Cyclopentanecarboxylic acid, 1-(hydroxymethyl)-

- 1-hydroxymethyl-1-cyclopentanecarboxylic acid

The systematic identification is further supported by unique chemical identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 102539-92-4 |

| InChI | InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) |

| InChIKey | BNMVXBPRKNYEBI-UHFFFAOYSA-N |

| SMILES Notation | C1CCC(C1)(CO)C(=O)O |

| MDL Number | MFCD17171016 |

These identifiers provide unambiguous ways to reference this specific chemical entity in databases and scientific literature.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a cyclopentane ring with two functional groups attached to the same carbon atom (C1), creating a quaternary carbon center. The cyclopentane ring itself displays notable conformational flexibility that significantly influences the overall molecular structure.

Cyclopentane rings generally adopt non-planar conformations to minimize torsional strain caused by eclipsing hydrogen atoms. The most energetically favorable conformations include:

Envelope conformation: Four carbon atoms lie in one plane with the fifth carbon atom positioned out of this plane, resembling an envelope with one corner lifted. This conformation reduces torsional strain while introducing minimal angle strain.

Half-chair conformation: Three carbon atoms occupy one plane while two carbon atoms are positioned out of this plane. This conformation represents an alternative energy minimum with strain characteristics similar to the envelope form.

The cyclopentane ring in this compound likely adopts these puckered conformations as part of a dynamic equilibrium process known as pseudorotation, where the position of the out-of-plane carbon atom shifts around the ring. The presence of the quaternary center at C1 bearing both the hydroxymethyl and carboxylic acid groups creates steric constraints that may influence this conformational equilibrium.

Analysis using Cremer-Pople puckering coordinates provides a quantitative description of these ring conformations. These coordinates define the displacement of ring atoms relative to a mean plane and are described by amplitude and phase parameters. For cyclopentane systems like the one in this compound, these parameters typically include:

| Puckering Parameter | Description |

|---|---|

| q2 | Puckering amplitude |

| φ2 | Phase angle (determines type of puckering) |

The energy barrier for pseudorotation in substituted cyclopentane rings is generally low (approximately 5.0 kcal/mol between planar and envelope forms), allowing for rapid interconversion between conformations at room temperature. However, the presence of the bulky substituents at C1 in this compound likely increases this barrier and may favor specific conformational arrangements.

Crystallographic Data and Three-Dimensional Configuration

While specific crystallographic data for this compound is limited in the provided sources, analysis of related compounds offers insights into its likely three-dimensional configuration. The compound contains a quaternary carbon center (C1) bearing two functional groups with different electronic and steric properties, creating an asymmetric environment that influences molecular packing and crystal formation.

In related compounds, cyclopentane rings typically exhibit the envelope conformation in crystal structures, with puckering amplitudes (q2) ranging from 0.38 to 0.45 Å. For example, in (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, crystallographic analysis reveals the cyclopentane ring adopts an envelope conformation with specific packing arrangements influenced by hydrogen bonding networks.

The three-dimensional configuration of this compound likely features:

- A puckered cyclopentane core adopting primarily envelope conformations

- The carboxylic acid group positioned to enable intermolecular hydrogen bonding

- The hydroxymethyl group oriented to minimize steric interactions while maximizing favorable hydrogen bonding opportunities

Theoretical reconstructions of the three-dimensional structure using Cremer-Pople parameters suggest the optimal arrangement involves specific orientations of the substituent groups relative to the puckered ring. The reconstruction process requires:

| Parameter Type | Required Parameters |

|---|---|

| Puckering Parameters | q2, φ2 |

| Bond Lengths | 5 endocyclic C-C bonds |

| Bond Angles | 5 endocyclic C-C-C angles |

The hydroxymethyl and carboxylic acid groups likely adopt specific orientations relative to the ring to balance steric demands and electronic interactions, including potential intramolecular hydrogen bonding between these functional groups.

Comparative Structural Analysis with Related Cyclopentanecarboxylic Acid Derivatives

Structural comparison of this compound with related compounds provides valuable insights into how specific structural modifications influence molecular geometry and properties.

Comparison with (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid reveals significant differences in substitution patterns. While this compound features a quaternary carbon with both functional groups attached to the same carbon, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid has the hydroxyl group directly attached to the ring at position 2 rather than as a hydroxymethyl group at position 1. This different substitution pattern leads to:

- Different conformational preferences due to altered steric demands

- Different hydrogen bonding patterns affecting crystal packing

- Specific stereochemical features not present in this compound

Comparison with 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid highlights the effect of ring size on conformation. The cyclohexane analog (C8H14O3, molecular weight 158.19 g/mol) adopts different conformational preferences compared to the cyclopentane derivative:

| Property | This compound | 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid |

|---|---|---|

| Ring Conformation | Envelope or half-chair | Chair or boat |

| Conformational Flexibility | Pseudorotation | Ring inversion |

| Angle Strain | Moderate | Lower |

| Torsional Strain | Reduced through puckering | Minimized in chair conformation |

The six-membered ring in 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid typically adopts a chair conformation with the substituents preferentially in equatorial positions to minimize 1,3-diaxial interactions, a consideration not present in the five-membered ring system.

Studies on cyclopentane derivatives with various substituents demonstrate how functional groups influence ring puckering. The presence of sterically demanding groups tends to increase puckering amplitude, while electronegative substituents can influence phase angles through electronic effects.

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVXBPRKNYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclopentanone followed by carboxylation. The reaction typically requires a base such as sodium hydroxide and a catalyst like palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of cyclopentane-1,1-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, cyclopentane-1-methanol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: Cyclopentane-1,1-dicarboxylic acid.

Reduction: Cyclopentane-1-methanol.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid, highlighting differences in substituents, synthesis routes, and applications:

Physicochemical Properties

- Polarity : The hydroxymethyl group increases hydrophilicity compared to phenyl or cyclopropylmethyl analogs.

- Molecular Weight : Ranges from 129.1 g/mol (cycloleucine) to 224.68 g/mol (chlorophenyl derivatives) .

- Bioavailability : Bulky substituents (e.g., cyclopropylmethyl) may reduce membrane permeability but enhance target specificity .

Biological Activity

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopentane ring structure with a hydroxymethyl group and a carboxylic acid functional group. This configuration is significant for its interaction with biological targets.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

The compound's structural features suggest potential interactions with various biological systems, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interactions : The compound has been studied for its ability to interact with enzymes, potentially acting as an inhibitor or modulator. For example, its structural similarity to carboxylic acids enables it to mimic substrate binding in enzymatic reactions.

- Receptor Binding : Research indicates that derivatives of cyclopentane compounds can serve as bioisosteres for carboxylic acids, enhancing their binding affinity to specific receptors. This is particularly relevant in the context of thromboxane A2 receptor antagonism, where modified cyclopentane derivatives exhibit comparable IC50 values to traditional carboxylic acids .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- A study demonstrated that cyclopentane derivatives could effectively inhibit thromboxane A2 receptors, showcasing their potential as anti-inflammatory agents. The IC50 values for these derivatives were comparable to those of established drugs .

Table 1: IC50 Values of Cyclopentane Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.054 ± 0.016 |

| Reference compound (carboxylic acid) | 0.190 ± 0.060 |

| Other derivative | 0.0026 ± 0.001 |

This table illustrates the potency of this compound relative to other compounds, indicating its promising biological activity.

Pharmacological Applications

The potential pharmacological applications of this compound include:

- Anti-inflammatory Agents : Due to its ability to inhibit thromboxane A2 receptors, it may be developed into anti-inflammatory medications.

- Drug Design : Its structural properties make it a candidate for further modifications in drug design, particularly as a bioisostere for carboxylic acids.

Q & A

Q. What synthetic routes enable late-stage functionalization for drug discovery?

- Methodological Answer :

- Click chemistry : Azide-alkyne cycloaddition adds pharmacophores (e.g., triazoles) to the hydroxymethyl group.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during carboxyl activation.

- Case study : Analogous to 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid (), introduce heterocycles via Suzuki coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.